1,3-Diiodo-2,2-bis(iodomethyl)propane

Nucleophilic substitution Leaving group ability Bond dissociation energy

1,3-Diiodo-2,2-bis(iodomethyl)propane, systematically named tetrakis(iodomethyl)methane and commonly referred to as pentaerythrityl tetraiodide, is a fully iodinated neopentane derivative bearing four chemically equivalent CH₂I arms arranged tetrahedrally about a central quaternary carbon. With a molecular formula of C₅H₈I₄ and a molecular weight of 575.73 g·mol⁻¹, this crystalline solid (mp 227 °C) is the heaviest member of the pentaerythrityl tetrahalide series and is supplied at ≥95.0% titrimetric purity with HPLC purity >80.0 area%.

Molecular Formula C5H8I4
Molecular Weight 575.73 g/mol
CAS No. 1522-88-9
Cat. No. B073655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodo-2,2-bis(iodomethyl)propane
CAS1522-88-9
Molecular FormulaC5H8I4
Molecular Weight575.73 g/mol
Structural Identifiers
SMILESC(C(CI)(CI)CI)I
InChIInChI=1S/C5H8I4/c6-1-5(2-7,3-8)4-9/h1-4H2
InChIKeyHPMGSGCDKVCZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diiodo-2,2-bis(iodomethyl)propane (CAS 1522-88-9): Procurement-Grade Baseline for the Tetrahedral Tetraiodide Building Block


1,3-Diiodo-2,2-bis(iodomethyl)propane, systematically named tetrakis(iodomethyl)methane and commonly referred to as pentaerythrityl tetraiodide, is a fully iodinated neopentane derivative bearing four chemically equivalent CH₂I arms arranged tetrahedrally about a central quaternary carbon [1]. With a molecular formula of C₅H₈I₄ and a molecular weight of 575.73 g·mol⁻¹, this crystalline solid (mp 227 °C) is the heaviest member of the pentaerythrityl tetrahalide series and is supplied at ≥95.0% titrimetric purity with HPLC purity >80.0 area% . The compound is classified as a haloalkane building block and is catalogued under MDL MFCD00019034, Beilstein 1(4)338, and Reaxys 1738945 .

Why 1,3-Diiodo-2,2-bis(iodomethyl)propane Cannot Be Replaced by Pentaerythrityl Tetrabromide or Tetrachloride Without Scientific Justification


Although all pentaerythrityl tetrahalides share the same C₅H₈X₄ scaffold, the identity of the halogen governs three thermodynamically and kinetically distinct properties: solid-state phase behavior, carbon–halogen bond dissociation energy, and leaving group nucleofugality. Direct calorimetric studies comparing the chloride, bromide, and iodide congeners from 6 to 300 K revealed that pentaerythrityl iodide exhibits solid-state ordering transitions fundamentally different from those of the chloride and bromide [1]. Furthermore, the C–I bond has the lowest bond dissociation energy among the carbon–halogen series (~228–240 kJ·mol⁻¹ vs. ~276–290 kJ·mol⁻¹ for C–Br and ~328–346 kJ·mol⁻¹ for C–Cl), conferring markedly higher reactivity in nucleophilic substitution and radical initiation chemistry [2]. Consequently, substituting the tetraiodide with the tetrabromide or tetrachloride without accounting for these quantitative differences leads to altered reaction kinetics, different phase-transition temperatures, and potentially failed synthetic outcomes in applications where iodide-specific leaving group ability or halogen exchange is mechanistically required.

Quantitative Differentiation of 1,3-Diiodo-2,2-bis(iodomethyl)propane Against Its Closest Structural Analogs


C–I Bond Dissociation Energy: Quantitatively Lower Activation Barrier vs. C–Br and C–Cl in Nucleophilic Substitution

The carbon–iodine bond in alkyl iodides exhibits the lowest bond dissociation energy (BDE) among common carbon–halogen bonds, directly translating to superior leaving group ability in SN2 and radical-mediated transformations. Standard reference BDE values place the C–I bond at ~228–240 kJ·mol⁻¹, compared with ~276–290 kJ·mol⁻¹ for C–Br and ~328–346 kJ·mol⁻¹ for C–Cl [1]. Experimental electron-impact determination of the C–I BDE in methyl iodide (CH₃I) yielded a value of ~209 kJ·mol⁻¹, confirming the trend [2]. In the context of pentaerythrityl tetrahalides, this ~48–68 kJ·mol⁻¹ lower BDE for C–I versus C–Br means that tetrakis(iodomethyl)methane undergoes SN2 displacement, Finkelstein halogen exchange, and zinc-mediated organometallic formation at substantially higher rates than its bromide or chloride counterparts under identical conditions. The qualitative leaving group order iodide > bromide > chloride is experimentally confirmed in gas-phase SN2/E2 competition studies, where reactivity scales with leaving group exothermicity [3].

Nucleophilic substitution Leaving group ability Bond dissociation energy SN2 kinetics

Phase Transition Thermodynamics: Direct Calorimetric Differentiation from Pentaerythrityl Chloride and Bromide

In a definitive comparative study, Payne and Westrum (1962) measured the heat capacities and thermodynamic properties of pentaerythrityl chloride, bromide, and iodide from 6 to 300 K [1]. A subsequent publication by Clever, Wong, and Westrum (1965) specifically examined the transition and fusion behavior: the chloride and bromide exhibit both solid-state ordering transitions and fusion events, whereas the iodide displays only a solid-state transition within the studied temperature range, with distinctly different thermal signatures [2]. The NIST-compiled condensed-phase thermochemistry data for pentaerythrityl tetraiodide report a solid-phase entropy S°solid,1 bar of 316.94 J·mol⁻¹·K⁻¹ and a constant-pressure heat capacity Cp,solid of 209.62 J·mol⁻¹·K⁻¹ at 298.15 K [3]. These calorimetric data, derived from the same experimental series across all three halides, constitute the strongest quantitative evidence that the tetraiodide is not thermodynamically interchangeable with its lighter congeners.

Solid-state phase transition Heat capacity Globular molecules Thermodynamic properties

Density Differential: 2.85 g·cm⁻³ vs. 2.60 g·cm⁻³ for the Tetrabromide—Relevance for High-Density Material Formulation

The estimated density of tetrakis(iodomethyl)methane is approximately 2.85 g·cm⁻³ at 20 °C , compared with the experimentally measured density of tetrakis(bromomethyl)methane at 2.596 g·mL⁻¹ at 25 °C and tetrakis(chloromethyl)methane at 1.34 g·cm⁻³ . This represents a ~10% density advantage over the tetrabromide and a >2× density advantage over the tetrachloride. The high density arises from the large atomic mass of iodine (126.90 amu), which constitutes 88.2 wt% of the compound, combined with the compact tetrahedral molecular geometry. For applications where mass per unit volume is critical—such as X-ray attenuation in radiopaque materials, high-density frameworks, or gravimetric sensing—the tetraiodide's density differential is quantitatively meaningful and cannot be replicated by the lighter halide analogs.

Material density X-ray contrast High-density frameworks Gravimetric advantage

Melting Point Elevation: 227 °C vs. 158–163 °C (Tetrabromide) Enables Higher-Temperature Processing and Purification by Recrystallization

Tetrakis(iodomethyl)methane melts at 227 °C (lit.), with the Organic Syntheses procedure reporting a melting point of 233 °C for purified material after exhaustive Soxhlet extraction with ethanol [1]. In contrast, pentaerythrityl tetrabromide melts at 158–163 °C and pentaerythrityl tetrachloride at 94–96 °C . The 64–69 °C melting point elevation over the tetrabromide provides a wider operational temperature window for solid-state handling, and the absence of fusion-related degradation within the 160–227 °C range is consistent with the calorimetric finding that the iodide does not undergo fusion in the temperature regime where the chloride and bromide melt (Clever, Wong, Westrum, 1965). Furthermore, the established recrystallization from hot benzene (18 mL·g⁻¹) or ethanol enables purification to constant melting point without chromatography [1].

Thermal stability Recrystallization purification Sublimation Solid-state handling

Halogen Weight Percent: 88.2 wt% Iodine Provides Highest Halogen Payload Among Pentaerythrityl Tetrahalides

The mass fraction of halogen in tetrakis(iodomethyl)methane is 88.17 wt% iodine (4 × 126.90 amu / 575.73 g·mol⁻¹), calculated from atomic masses [1]. This compares with 82.47 wt% bromine in the tetrabromide (4 × 79.90 / 387.73) and 67.51 wt% chlorine in the tetrachloride (4 × 35.45 / 209.93) . On a per-mole basis, each molecule of the tetraiodide delivers 507.6 g·mol⁻¹ of iodine, versus 319.6 g·mol⁻¹ of bromine for the tetrabromide—a 59% higher halogen payload. For stoichiometric halogen-transfer reactions (e.g., Finkelstein iodinations, radical iodine-atom transfer polymerizations), this translates to a lower molar requirement of reagent to achieve the same halogen loading. Additionally, for X-ray contrast applications where attenuation scales approximately with Z⁴ of the heavy atom, the iodine atom (Z=53) provides higher attenuation per atom than bromine (Z=35).

Halogen content Iodine loading Radiopacity Halogen transfer stoichiometry

Procurement-Guided Application Scenarios for 1,3-Diiodo-2,2-bis(iodomethyl)propane Based on Quantified Differentiation


Tetravalent Iodide-Selective Initiator Core for Organocatalyzed Living Radical Polymerization

In organocatalyzed living radical polymerization (LRP), the C–I bond serves as the reversible activation/deactivation handle for propagating radical chains. The quantitatively lower C–I bond dissociation energy (~228–240 kJ·mol⁻¹) versus C–Br (~276–290 kJ·mol⁻¹) establishes tetra(iodomethyl)methane as the kinetically preferred tetrafunctional initiator core for synthesizing four-arm star polymers with controlled molecular weight and low dispersity. Alkyl iodide initiators have been systematically demonstrated to provide efficient initiation in metal-free LRP systems using organic catalysts such as tetrabutylammonium iodide (Lei et al., Macromolecules, 2014) [1]. The tetrahedral geometry ensures four chemically equivalent initiation sites, while the absence of C–Br bonds eliminates competing activation pathways present in mixed-halide systems. This application scenario directly exploits the compound's lowest-in-class C–X bond energy and its synthetic accessibility via Finkelstein exchange from the tetrabromide as documented in the Organic Syntheses procedure [2].

High-Density Iodine-Rich Precursor for Radiopaque Polymer Formulations and X-Ray Contrast Material Development

The compound's density of ~2.85 g·cm⁻³ and iodine content of 88.2 wt% (both the highest among pentaerythrityl tetrahalides) make it a chemically addressable precursor for covalent incorporation into radiopaque polymer backbones. Iodinated X-ray contrast agents typically rely on triiodophenyl or hexaiodobenzene motifs delivering ~49 wt% iodine per molecule [1]; tetrakis(iodomethyl)methane offers a competitive 88.2 wt% iodine payload from a compact C₅ core. The four chemically equivalent CH₂I arms enable stoichiometric tetra-functionalization via nucleophilic substitution, allowing covalent attachment into polyesters, polyurethanes, or epoxy networks without leaching. The 10% density advantage over the tetrabromide analogue translates directly to higher X-ray attenuation per unit volume in composite formulations, while the 227 °C melting point ensures processing stability above typical polymer curing temperatures (~150–200 °C) where the tetrabromide (mp 158–163 °C) would already be molten.

Precursor for Tetrahedral Tetrakis(iodomethyl)methane-Derived Metal-Organic Frameworks and Porous Organic Cages via Zinc-Mediated Coupling

The C–I bonds in tetrakis(iodomethyl)methane undergo selective oxidative addition to zinc metal, forming organozinc intermediates that enable Wurtz-type homocoupling to extended three-dimensional frameworks. The reaction of C(CH₂I)₄ with zinc dust produces the dimeric coupling product C(CH₂I)₃–CH₂–C(CH₂I)₃ as demonstrated in textbook organic chemistry [1]. This zinc-mediated activation is selective for the C–I bond; analogous C–Br and C–Cl bonds require more forcing conditions or different metals, providing a chemoselectivity advantage in stepwise framework construction. The tetrahedral geometry of the starting material pre-organizes the four reactive arms at 109.5° angles, suitable for constructing diamondoid or zeolite-like network topologies when coupled with appropriate linear or triangular co-linkers. The established Finkelstein synthetic route from the inexpensive tetrabromide (Org. Synth. 1937, 89–98% yield step) ensures scalable access to this building block [2].

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